methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate
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Overview
Description
Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with beta-alanine methyl ester in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions, usually in a solvent like dichloromethane, at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting the microtubule network, which is essential for cell division .
Comparison with Similar Compounds
Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate can be compared with other indole derivatives such as:
N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: This compound also inhibits tubulin polymerization but has different substituents that may affect its potency and selectivity.
N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine, methyl ester: Another indole derivative with potential biological activities, differing in the side chain attached to the indole ring.
This compound stands out due to its specific structure, which imparts unique biological activities and potential therapeutic applications.
Biological Activity
Methyl N-[(1-methyl-1H-indol-3-yl)carbonyl]-beta-alaninate, a compound with the chemical formula C14H16N2O3 and CAS number 1219570-31-6, has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, cytotoxicity, and receptor interactions, backed by research findings and case studies.
Property | Value |
---|---|
Molecular Formula | C14H16N2O3 |
Molecular Weight | 260.2884 g/mol |
CAS Number | 1219570-31-6 |
Structure | Structure |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action.
Table 1: Antimicrobial Activity
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.5 | 1.0 |
Staphylococcus epidermidis | 0.8 | 1.5 |
These results suggest that the compound exhibits bactericidal properties, making it a potential candidate for further development in antimicrobial therapies .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using various cancer cell lines to determine the compound's therapeutic potential. The results indicated that this compound has selective cytotoxic effects on tumor cells while exhibiting low toxicity toward normal cells.
Table 2: Cytotoxicity Data
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (Breast Cancer) | 45.2 |
PC3 (Prostate Cancer) | 50.6 |
Normal Human Cells | >100 |
The IC50 values indicate that the compound can effectively inhibit the growth of certain cancer cells at lower concentrations compared to normal cells, highlighting its potential as an anticancer agent .
Receptor Interaction Studies
The interaction of this compound with various receptors has been explored, particularly its agonistic effects on dopamine receptors. Preliminary data suggest that it may act as a selective D3 dopamine receptor agonist, which could have implications for neurological conditions.
Table 3: Receptor Activity
Receptor Type | Agonist Activity |
---|---|
D3 Dopamine Receptor | EC50 = 710 nM |
D2 Dopamine Receptor | Inactive |
The compound's selective activity at the D3 receptor could provide insights into its potential therapeutic applications in treating disorders related to dopamine dysregulation .
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
methyl 3-[(1-methylindole-3-carbonyl)amino]propanoate |
InChI |
InChI=1S/C14H16N2O3/c1-16-9-11(10-5-3-4-6-12(10)16)14(18)15-8-7-13(17)19-2/h3-6,9H,7-8H2,1-2H3,(H,15,18) |
InChI Key |
UPDYXKAXQGCKGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
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